N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-ethylbutanamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-ethylbutanamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a dioxido-dihydro-thiophenyl group, and an ethylbutanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-ethylbutanamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy reagents under controlled conditions.
Synthesis of the Dioxido-Dihydro-Thiophenyl Intermediate: This step involves the oxidation of a thiophene derivative to introduce the dioxido and dihydro functionalities.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl and dioxido-dihydro-thiophenyl intermediates with an ethylbutanamide derivative under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield compounds with fewer oxygen functionalities.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-ethylbutanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-ethylbutanamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H25NO5S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C18H25NO5S/c1-5-13(6-2)18(20)19(14-9-10-25(21,22)12-14)16-8-7-15(23-3)11-17(16)24-4/h7-11,13-14H,5-6,12H2,1-4H3 |
InChI Key |
AXFOMOXMSJKSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(C1CS(=O)(=O)C=C1)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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